![molecular formula C16H17N3 B1309824 4-[2-(5-Metil-1H-benzoimidazol-2-il)-etil]-fenilamina CAS No. 883541-99-9](/img/structure/B1309824.png)
4-[2-(5-Metil-1H-benzoimidazol-2-il)-etil]-fenilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine" is a derivative of 1H-benzoimidazole, which is a heterocyclic compound consisting of a fusion of benzene and imidazole. The structure suggests that it could be a biologically active molecule, potentially interacting with various biological targets due to the presence of the benzoimidazole moiety, which is known to be a key feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of related benzoimidazole derivatives typically involves the formation of the benzoimidazole ring followed by various functionalization reactions. For instance, in the synthesis of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives, the benzoimidazole moiety is coupled with an aryl group and further modified to achieve the desired biological activity . Although the exact synthesis of "4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is crucial for their interaction with biological targets. The molecular geometry, vibrational frequencies, and NMR chemical shift values are often determined using experimental techniques such as X-ray diffraction and spectroscopy, as well as theoretical methods like density functional theory (DFT) . These analyses provide insights into the conformational flexibility and electronic properties of the molecule, which are important for understanding its reactivity and binding characteristics.
Chemical Reactions Analysis
Benzoimidazole derivatives can undergo various chemical reactions, depending on their substituents. For example, the synthesis of related compounds often involves reactions such as Vilsmeier-formylation, condensation, and reduction . The reactivity of the benzoimidazole moiety itself can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can modulate these properties, making the compound more or less suitable for pharmaceutical applications. The electrochemical behavior of these compounds can also be studied using techniques like cyclic voltammetry, which provides information about their redox properties . These properties are essential for the development of benzoimidazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
Los benzimidazoles, incluido el compuesto en cuestión, han mostrado aplicaciones prometedoras en estudios biológicos y clínicos . Se exploran ampliamente como potentes inhibidores de varias enzimas involucradas en una amplia gama de usos terapéuticos . Estos incluyen:
También se utilizan en enfermedades cardiovasculares, neurología, endocrinología, oftalmología y más .
Síntesis de Derivados
El compuesto se puede utilizar en la síntesis de otros derivados de benzimidazol . Por ejemplo, se puede hacer reaccionar con 4-fluorobenzaldehído en DMSO para obtener 4-[(1H-benzimidazol-2-il)sulfanil]benzaldehído .
Acción Antimicrobiana
Se ha encontrado que los compuestos de benzimidazol tienen un efecto potenciado en la acción antimicrobiana de los carbapenémicos (meropenem) y los aminoglucósidos (gentamicina) contra bacterias grampositivas resistentes a los antibióticos Enterococcus faecium, Enterococcus faecalis y bacterias gramnegativas Escherichia coli .
Efecto Antimnooxidasa
Se ha encontrado que este compuesto tiene un efecto antimnooxidasa in vitro .
Inhibición de la Desnaturalización de la Albúmina de Huevo
Se ha encontrado que el compuesto tiene propiedades antiinflamatorias, incluida la inhibición de la desnaturalización de la albúmina de huevo .
Estabilización de la Membrana de los Glóbulos Rojos (GR)
Se ha encontrado que el compuesto tiene la capacidad de estabilizar las membranas de los glóbulos rojos .
Actividad Antifúngica
Se ha encontrado que los compuestos de benzimidazol tienen actividad antifúngica .
Inhibición de S. aureus y M. tuberculosis H37Rv
Se ha encontrado que los derivados del compuesto ejercen acciones inhibitorias buenas a moderadas contra S. aureus y M. tuberculosis H37Rv .
Análisis Bioquímico
Biochemical Properties
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with trypsin-1, a serine protease enzyme, in humans . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s interaction with trypsin-1 can influence various physiological processes, including digestion and immune response.
Cellular Effects
The effects of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, such as human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . By altering the expression of specific genes and proteins, it can induce cell cycle arrest and promote programmed cell death, thereby exhibiting potential anticancer properties.
Molecular Mechanism
At the molecular level, 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with trypsin-1 involves binding to the enzyme’s active site, thereby inhibiting its proteolytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can affect its therapeutic and toxicological profile.
Subcellular Localization
The subcellular localization of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-2-8-14-15(10-11)19-16(18-14)9-5-12-3-6-13(17)7-4-12/h2-4,6-8,10H,5,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFEALFRDBRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424591 |
Source


|
| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883541-99-9 |
Source


|
| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

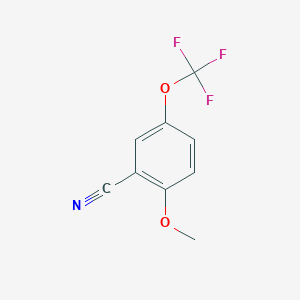
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

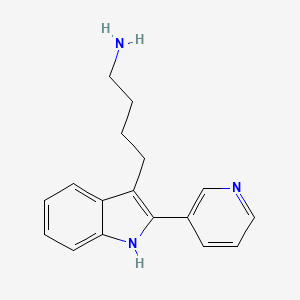
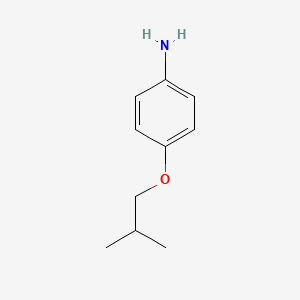

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)
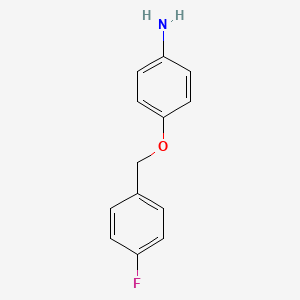
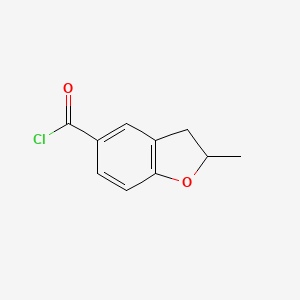

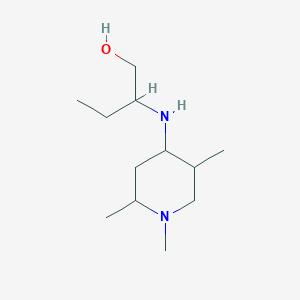
![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)